molecular formula C9H6F3N3O2 B2496240 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2243516-43-8

1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid

Cat. No.: B2496240
CAS No.: 2243516-43-8
M. Wt: 245.161
InChI Key: GHCPQVCFUMHRHC-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a pyrazolo[4,3-b]pyridine core, which is further substituted with a methyl group at the 1-position and a trifluoromethyl group at the 5-position

Preparation Methods

The synthesis of 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes a variety of chemical reactions, making it a versatile compound in organic synthesis. Some of the common reactions include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid has found applications in various fields of scientific research:

Comparison with Similar Compounds

1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its trifluoromethyl group imparts unique reactivity and stability, making it a valuable compound in various research and industrial applications .

Biological Activity

1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and therapeutic applications of this compound, supported by data tables and recent research findings.

Synthesis

The synthesis of this compound has been optimized through various methods. A straightforward protocol involving readily available 2-chloro-3-nitropyridines has been reported, which utilizes a sequence of nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions. This method allows for the efficient formation of pyrazolo[4,3-b]pyridines with electron-withdrawing groups, yielding moderate to high product yields .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of pyrazolo[4,3-b]pyridines. For instance, compounds derived from this scaffold have shown potent inhibitory effects on various cancer cell lines. In one study, a related compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating strong antiproliferative activity. Importantly, this compound demonstrated a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting a favorable therapeutic window for selective cancer treatment .

The mechanism underlying the anticancer effects of this compound appears to involve inhibition of cyclin-dependent kinases (CDKs). For example, derivative compounds have shown significant inhibition against CDK2 and CDK9 with IC50 values as low as 0.36 µM and 1.8 µM respectively. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the viability of this compound as a therapeutic agent. Preliminary data indicate that it has a clearance rate of approximately 82.7 mL/h/kg following intravenous administration and an oral bioavailability of about 31.8% after oral dosing, which suggests reasonable absorption characteristics .

Study on MDA-MB-231 TNBC Cells

In a notable case study involving MDA-MB-231 TNBC cells treated with derivatives of pyrazolo[4,3-b]pyridine, researchers observed significant reductions in cell viability compared to controls treated with standard chemotherapy agents like 5-Fluorouracil (5-FU). The treated cells showed increased levels of caspase-9 activation, indicating induction of apoptosis as a mechanism for the observed anticancer effects .

CompoundCell LineIC50 (µM)Selectivity Index
Compound AMDA-MB-231 TNBC0.12619 (versus MCF10A)
Compound BMCF-72.95Not specified

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c1-15-6-2-4(8(16)17)7(9(10,11)12)14-5(6)3-13-15/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCPQVCFUMHRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C(=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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